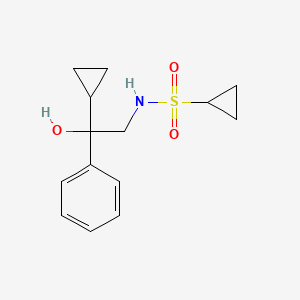

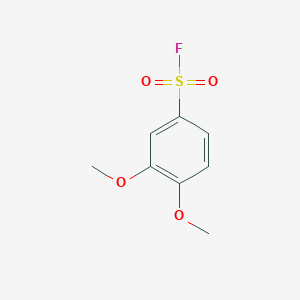

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis pathway for a similar compound, N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide, involves the reaction of cyclopropanesulfonyl chloride with 2-cyclopropyl-2-hydroxyethanamine in the presence of a base. The reaction mixture is stirred at room temperature for several hours, and the product is extracted with dichloromethane.Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, cyclopropanesulfonamide, are as follows: it is a solid with a white to pale brown appearance . Its melting point ranges from 101 to 106 °C .Scientific Research Applications

Lewis Acid Catalysis

Mackay et al. (2014) described the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, producing corresponding cyclopentene sulfonamides with good to excellent yield. This method highlights the synthesis of cyclopentanones with high diastereoselectivity upon deprotection and hydrolysis of the ensulfonamides, showcasing the utility in complex molecule synthesis (Mackay et al., 2014).

Drug Compound Design

Chawner et al. (2017) explored the synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks for medicinal chemistry through a cobalt-catalyzed cyclopropanation. This approach generated a diverse collection of compounds designed to fit desirable chemical spaces for drug discovery, illustrating the role of cyclopropanes in drug design and development (Chawner et al., 2017).

Enantioselective Organocatalysis

Hartikka et al. (2007) reported the use of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid as organocatalysts in enantioselective cyclopropanation. These catalysts facilitated reactions between α,β-unsaturated aldehydes and sulfur ylides to provide cyclopropane products with enantiomeric excesses up to 99%, demonstrating their application in producing enantiomerically pure compounds (Hartikka et al., 2007).

Polymer Science

Kim et al. (2020) synthesized fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures for proton exchange membranes. These materials showed promising applications in fuel cells due to their high conducting and stable properties, indicating the impact of cyclopropane derivatives in advanced material science (Kim et al., 2020).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) applied biocatalysis using Actinoplanes missouriensis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the role of microbial-based systems in drug metabolism studies. This approach enabled the production of metabolites for structural characterization, highlighting the intersection of biocatalysis and pharmaceutical research (Zmijewski et al., 2006).

Mechanism of Action

N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide, a similar compound, has been studied for its potential therapeutic applications in various diseases. It exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Safety and Hazards

Cyclopropanesulfonamide, a related compound, is considered hazardous. It is harmful if swallowed and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-14(12-6-7-12,11-4-2-1-3-5-11)10-15-19(17,18)13-8-9-13/h1-5,12-13,15-16H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPHYYHEUJLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)